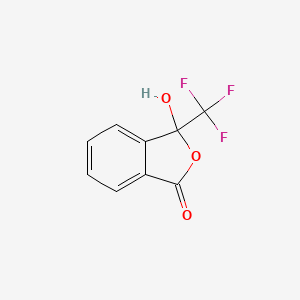

3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one

Description

3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one (CAS: 76284-63-4) is a substituted isobenzofuran-1(3H)-one derivative characterized by a hydroxy group and a trifluoromethyl group at the C-3 position of the fused benzofuranone ring . Isobenzofuran-1(3H)-ones, commonly termed phthalides, are a structurally diverse class of compounds with broad pharmacological and industrial applications, including antioxidant, antiplatelet, herbicidal, and enzymatic inhibition properties .

Properties

IUPAC Name |

3-hydroxy-3-(trifluoromethyl)-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)8(14)6-4-2-1-3-5(6)7(13)15-8/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULVXZPTDMUUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503731 | |

| Record name | 3-Hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76284-63-4 | |

| Record name | 3-Hydroxy-3-(trifluoromethyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Trifluoromethylation of 2-Cyanobenzaldehyde

The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) enables direct trifluoromethylation of carbonyl compounds. In this approach, 2-cyanobenzaldehyde undergoes nucleophilic addition with TMSCF₃, followed by intramolecular cyclization to form the target compound (Scheme 1) .

Reaction Conditions :

-

Catalyst : KF or Et₃N (0.01–0.05 equiv)

-

Solvent : Anhydrous DMF or CH₃CN

-

Temperature : 25–50°C

Mechanistic Insights :

-

TMSCF₃ activation by fluoride or amine generates a trifluoromethyl anion.

-

Nucleophilic attack on the aldehyde forms a tetrahedral intermediate.

-

Lactonization via intramolecular esterification produces the phthalide core .

Optimization Data :

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KF | DMF | 25 | 1 | 95 |

| Et₃N | CH₃CN | 50 | 3 | 70 |

| CsF | DMF | 0→25 | 12 | 35 |

This method is scalable and avoids transition metals, but requires strict anhydrous conditions .

Hypervalent Iodine-Mediated Trifluoromethylation

A one-pot cascade reaction combines trifluoromethylation and azirination using Togni reagent (CF₃SO₂PhI) (Scheme 2) .

Procedure :

-

Enamine substrates react with Togni reagent under CuI catalysis.

-

PhIO-mediated intramolecular azirination forms the trifluoromethylated core.

Key Parameters :

Advantages :

Limitations :

-

Moderate yields due to competing side reactions.

Sandmeyer Reaction with Trifluoromethylation

This two-step protocol modifies aromatic precursors via iodination and subsequent trifluoromethyl substitution (Scheme 3) .

Steps :

-

Iodination : 3-Nitrophthalic anhydride → iodide intermediate using NaI/H₂SO₄.

Data :

| Step | Reagents | Temp (°C) | Yield (%) |

|---|---|---|---|

| Iodination | NaI, H₂SO₄, H₂O | 80 | 78 |

| CF₃ Insertion | TMSCF₃, CsF, DMF | 0→25 | 46 |

Notes :

-

Regioselectivity challenges require chromatographic separation of 4- and 7-CF₃ isomers .

-

Scalable but involves hazardous iodination conditions.

Solvent-Free Cyclization Using Solid Acid Catalysts

A green chemistry approach employs H₂SO₄-SiO₂ to catalyze cyclization of phthalaldehydic acid with trifluoromethyl ketones (Scheme 4) .

Conditions :

Substrate Scope :

| R Group | Yield (%) | Melting Point (°C) |

|---|---|---|

| CF₃ | 82 | 95–96 |

| C₆H₅ | 78 | 88–90 |

| 4-OCH₃C₆H₄ | 70 | 102–104 |

Advantages :

Halogenated Carboxylic Anhydride Route

Chinese Patent CN105524032A details a method using halogenated anhydrides (Scheme 5) :

-

Aldol Condensation : 2-Carboxybenzaldehyde + CF₃COCl → α,β-unsaturated ester.

-

Cyclization : Intramolecular lactonization under acidic conditions.

Optimized Parameters :

Critical Analysis :

-

High atom economy but uses corrosive acyl chlorides.

-

Limited substrate flexibility compared to other methods.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted benzofuranones, depending on the type of reaction and the reagents used.

Scientific Research Applications

Chemistry

3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one serves as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group enhances its reactivity, making it valuable in creating derivatives with desired properties.

Biology

Research indicates that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer domains. The trifluoromethyl group enhances interactions with biological molecules, leading to effects such as enzyme inhibition or activation.

Case Study: Antimicrobial Activity

A study explored the antimicrobial properties of the compound against various bacterial strains, demonstrating significant inhibition at specific concentrations. This suggests potential for development into therapeutic agents targeting infections.

Medicine

The compound is under investigation for its therapeutic applications , especially in drug development. Its unique properties allow for targeted interactions with biological systems, making it a candidate for designing novel pharmaceuticals.

Case Study: Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Materials Science

The compound is also utilized in developing new materials with enhanced properties such as increased stability and reactivity. Its incorporation into polymer matrices has been studied for improving material performance in various industrial applications.

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique aspects of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxybenzofuran | Lacks trifluoromethyl group | More polar; different reactivity |

| 3-Hydroxybenzofuran | Hydroxyl group at position 3 | Different biological activity profile |

| 4-Trifluoromethylphenol | Trifluoromethyl group on phenolic structure | Primarily used in material science |

| Benzofuran-1(3H)-one | Basic benzofuran structure without substitutions | Less functional diversity compared to target compound |

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various effects such as enzyme inhibition or activation. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Substituents at the C-3 position significantly modulate the biological and physicochemical properties of isobenzofuran-1(3H)-ones. Below is a comparative analysis of key derivatives:

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF₃) : The trifluoromethyl group in the target compound may enhance oxidative stability and membrane permeability compared to hydroxylated or alkylated derivatives .

- Aromatic Substituents (e.g., benzylidene, dihydroxyphenyl) : Improve antioxidant and enzymatic inhibition via resonance stabilization of radicals or chelation of metal ions .

- Alkoxy Groups (e.g., -OCH₃) : Enhance herbicidal activity by interfering with plant growth pathways .

Antioxidant and Antiplatelet Activity

- (Z)-3-Benzylideneisobenzofuran-1(3H)-one derivatives (e.g., 28f, 28k) demonstrated superior antioxidant activity (DPPH assay) compared to ascorbic acid, attributed to the conjugated benzylidene group stabilizing radical intermediates .

- 3-Hydroxy derivatives : Hydroxy groups at C-3 (as in the target compound) may contribute to hydrogen-bonding interactions, but specific data on its antioxidant potency are lacking in the provided evidence.

Herbicidal Activity

- 3-(Methoxycarbonylmethylene) derivatives caused severe root malformations in Arabidopsis, with ED₅₀ values <1 µM .

- Methoxy and hydroxy derivatives (e.g., 6-Methoxy, 5-hydroxy) inhibited radicle growth in multiple plant species, likely through disruption of cell wall synthesis .

Enzymatic Inhibition

Physicochemical Properties

Insights :

- The trifluoromethyl group may lower melting points compared to hydroxy or methoxy derivatives due to reduced crystallinity.

- IR spectra consistently show strong C=O stretching (~1680–1780 cm⁻¹) across derivatives, confirming the lactone structure .

Biological Activity

3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one, with the CAS number 76284-63-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H5F3O3

- Molecular Weight : 218.13 g/mol

- Physical State : Solid

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of isobenzofuran compounds have shown antiproliferative effects against various cancer cell lines, including HeLa and MIA PaCa-2 cells. A study reported that certain derivatives exhibited IC50 values in the range of 1.3–21 μM, demonstrating their potency in inhibiting cancer cell growth .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 4avc | HeLa | 1.3 |

| 4avc | MIA PaCa-2 | 21 |

2. Antioxidant Activity

The antioxidant potential of this compound has also been evaluated, showing promising results in reducing oxidative stress in cellular models. The compound's ability to scavenge free radicals and inhibit lipid peroxidation suggests its potential as a therapeutic agent for oxidative stress-related diseases .

3. Anti-inflammatory Effects

In vitro studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could be attributed to the structural features of the compound, which may interfere with inflammatory pathways .

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Key Enzymes : The compound may act as an inhibitor of various kinases involved in cancer progression.

- Modulation of Signaling Pathways : It can potentially modulate pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of isobenzofuran derivatives, including the trifluoromethyl variant. The results indicated that these compounds could effectively induce apoptosis in tumor cells through caspase activation and mitochondrial pathway modulation .

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant properties of related compounds, revealing that they significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stressors. This suggests a protective role against cellular damage .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Hydroxy-3-(trifluoromethyl)isobenzofuran-1(3H)-one and its derivatives?

- Methodology : The compound can be synthesized via hydrolysis of esters derived from 2-vinylbenzoic acid methyl ester, followed by epoxidation using m-chloroperoxybenzoic acid and cyclization catalyzed by p-toluenesulfonic acid. Nucleophilic substitution with reagents like tosyl chloride or phosphorus tribromide, followed by elimination, yields derivatives. The tosyl chloride method offers higher yields (up to 70%) compared to phosphorus tribromide . Advanced routes employ Ag₂O nanoparticles for regioselective cyclization of 2-iodobenzoic acids with terminal alkynes under controlled temperatures (e.g., 120°C in DMF) .

Q. How is the structural integrity of this compound validated experimentally?

- Methodology : Structural confirmation relies on ¹H/¹³C NMR for functional group analysis (e.g., δ 165.50 ppm for carbonyl groups) and X-ray crystallography (CCDC deposition codes: 1505246, o1941-o1943) to resolve bond lengths and stereochemistry . Mass spectrometry (HR-EIMS) and IR spectroscopy (e.g., 1765 cm⁻¹ for lactone C=O) further validate molecular weight and functional motifs .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodology : Derivatives like 3-methyleneisobenzofuran-1(3H)-one show no dimerization in air for weeks, confirmed via NMR stability assays. Storage recommendations include inert atmospheres (N₂/Ar) and desiccants to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of derivatives?

- Methodology : Yield optimization involves solvent selection (e.g., DMF for Ag₂O-mediated reactions), temperature control (120°C for cyclization), and additive use (pivalic acid). For example, substituting phosphorus tribromide with tosyl chloride increases yields by 20–30% due to better leaving-group efficiency . Kinetic studies (e.g., monitoring by TLC or HPLC) can identify rate-limiting steps, such as epoxidation or cyclization .

Q. How do researchers address contradictions in spectroscopic or crystallographic data across studies?

- Methodology : Discrepancies in NMR shifts (e.g., δ variations due to solvent effects) are resolved using standardized solvents (CDCl₃) and referencing to tetramethylsilane. For crystallographic conflicts, R-factor analysis (e.g., <5% for CCDC 1505246) and Hirshfeld surface calculations validate data quality. Cross-referencing with computational models (DFT) ensures consistency in bond angles and torsion .

Q. What mechanistic insights explain the compound’s biological activity (e.g., antioxidant, antiplatelet)?

- Methodology : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) enhance antioxidant capacity by stabilizing radical intermediates. Antiplatelet activity is evaluated via in vitro platelet aggregation assays (e.g., inhibition of ADP-induced aggregation) and molecular docking to identify interactions with COX-1/2 or P2Y₁₂ receptors .

Q. How is computational modeling integrated into predicting or rationalizing the compound’s reactivity or bioactivity?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Docking simulations (e.g., AutoDock Vina) map binding affinities to biological targets like thrombin or ROS-scavenging enzymes. MD simulations assess membrane permeability and stability in lipid bilayers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.